molecular formula C9H21O4P B1209169 Triisopropyl phosphate CAS No. 513-02-0

Triisopropyl phosphate

Cat. No.: B1209169
CAS No.: 513-02-0
M. Wt: 224.23 g/mol
InChI Key: OXFUXNFMHFCELM-UHFFFAOYSA-N
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Description

Triisopropyl phosphate (TiPP; CAS 513-02-0) is an organophosphate ester with the molecular formula C₉H₂₁O₄P and a molecular weight of 224.23 g/mol . It is a colorless liquid with a boiling point of 44–71°C under reduced pressure (0.1–0.4 mm Hg) and is commonly used as a flame retardant, plasticizer, and solvent in industrial applications such as adhesives, textiles, and construction materials . TiPP is also a byproduct in the decomposition of dialkyltert-butylperoxy phosphates during synthetic organic reactions . Unlike chlorinated organophosphates, TiPP lacks halogen substituents, which influences its environmental persistence and toxicity profile .

Preparation Methods

Synthesis via Phosphorus Oxychloride and Isopropyl Alcohol

The most common method involves the stepwise esterification of phosphorus oxychloride with excess isopropyl alcohol. Key steps include:

Standard Laboratory-Scale Procedure

In a 2 L three-neck flask, 480.8 g (8 mol) of isopropyl alcohol is mixed with acetone (92.9 g, 1.6 mol) and cooled to 10°C. Phosphorus oxychloride (245.33 g, 1.6 mol) is added dropwise under vigorous stirring, maintaining the temperature below 10°C. After 50 minutes, the mixture is heated to 30°C under vacuum (10 mmHg) for 3 hours. Sodium isopropoxide (20.5 g in isopropanol) is introduced to neutralize residual HCl, followed by washing, distillation, and fractional purification. This yields 348.0 g (97% yield) of triisopropyl phosphate with ≥99.5% purity .

Key Parameters:

  • Molar Ratio: 5:1 (isopropyl alcohol : POCl₃)

  • Temperature: 10–30°C

  • Purification: Vacuum distillation (74–75°C, 0.056 mmHg) .

Base-Catalyzed Neutralization

A Korean patent (KR950001703B1) describes a method using sodium hydroxide to neutralize HCl byproducts. Isopropyl alcohol (2.5 mol) and ethylene dichloride (solvent) are mixed with aqueous NaOH (1 mol). POCl₃ (0.3125 mol) is added dropwise at 10–15°C, followed by stirring and layer separation. Vacuum distillation yields this compound with 80.3% efficiency .

Advantages:

  • Reduced HCl-induced side reactions.

  • Higher yields due to efficient acid removal .

Industrial-Scale Production with Solvent Recycling

The US Patent 3,805,683 outlines a continuous process for large-scale synthesis:

Reaction and Distillation

Excess isopropyl alcohol (3–15 mol per POCl₃) reacts with POCl₃ at −10–50°C. The mixture is distilled under reduced pressure (40–45 mmHg) to remove HCl and unreacted alcohol, which are recycled. The crude product is neutralized with aqueous alkali, washed, and distilled .

Industrial Optimization:

  • Temperature Control: 20–25°C during distillation prevents thermal decomposition.

  • Yield: >90% with 99% purity .

Byproduct Formation in Microwave-Assisted Reactions

This compound is occasionally formed as a byproduct during the synthesis of diisopropyl phosphonates. For example, reacting triisopropyl phosphite with 1,2-dichloroethane under microwave irradiation (190°C, 160 min) produces diisopropyl 2-chloroethylphosphonate, with this compound constituting >90% of impurities .

Mitigation Strategies:

  • Catalyst Use: Al₂O₃ reduces side reactions .

  • Purification: Fractional distillation under high vacuum .

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Purity Reference
POCl₃ + Isopropyl AlcoholPOCl₃, isopropyl alcohol, acetone10–30°C, 10 mmHg, 3 h97%≥99.5%
Base-CatalyzedPOCl₃, NaOH, ethylene dichloride10–15°C, vacuum distillation80.3%≥95%
Industrial ContinuousPOCl₃, excess isopropyl alcohol20–25°C, 40–45 mmHg>90%99%
Microwave-AssistedTriisopropyl phosphite, ClCH₂CH₂Cl190°C, 160 min>90%

Critical Factors Influencing Yield and Purity

Temperature and Reaction Time

  • Low Temperatures (10–30°C): Minimize POCl₃ hydrolysis and ester decomposition .

  • Extended Reaction Times (3–6 h): Ensure complete esterification .

Solvent and Neutralization

  • Acetone: Enhances miscibility of reactants .

  • Sodium Isopropoxide/NaOH: Neutralizes HCl, preventing reverse reactions .

Vacuum Distillation

  • Pressure: 10–20 mmHg removes low-boiling impurities (e.g., isopropyl chloride) .

  • Fractionation: Isolates this compound from di- and mono-esters .

Challenges and Solutions

HCl Management

  • Issue: HCl byproducts catalyze ester decomposition .

  • Solution: Continuous distillation or base addition .

Isomer Formation

  • Issue: Branching in isopropyl groups may yield structural isomers.

  • Solution: Controlled stoichiometry and purified reagents .

Chemical Reactions Analysis

Triisopropyl phosphate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Triisopropyl phosphate has the molecular formula C₉H₂₁O₄P and is characterized as a colorless liquid with low volatility. It exhibits excellent antioxidant properties, making it suitable for various industrial applications. Its mechanism of action involves mimicking the phosphates and carboxylates of biological molecules, which can inhibit metabolic enzymes and influence cellular functions.

Industrial Applications

1. Solvent and Plasticizer

  • Use in Chemical Processes : TIP is widely used as a solvent in chemical synthesis due to its ability to dissolve a wide range of organic compounds. It also acts as a plasticizer, enhancing the flexibility and durability of materials, particularly in polymers.
  • Polymer Production : In the production of polypropylene, TIP serves as an external donor in Ziegler-Natta catalysts, improving the melt flow rate and isotacticity of the resulting polymer.

2. Flame Retardant

  • Application in Materials : TIP is utilized as a flame retardant in various materials such as textiles, rubber, and plastics. Its incorporation helps to reduce flammability and improve safety standards in consumer products .

Scientific Research Applications

1. Biochemical Assays

  • Role in Experiments : In biological research, TIP is employed as a reagent in biochemical assays. It has been shown to influence cellular processes such as gene expression and cell signaling pathways.

2. Environmental Studies

  • Impact on Microalgae : Research indicates that TIP affects the growth rates of microalgae species, demonstrating its potential ecological impact.

Case Study 1: Polymer Synthesis

In a study examining the effects of TIP on polymer tacticity during radical polymerization of N-isopropylacrylamide, it was found that the addition of TIP influenced syndiotactic specificity. Lower temperatures favored higher syndiotacticity, which is crucial for achieving specific mechanical properties in polymers.

Case Study 2: Flame Retardant Efficacy

A comprehensive analysis of flame retardants including TIP revealed its effectiveness in reducing flammability across various materials. The study highlighted its role in enhancing safety measures in building materials by preventing fire hazards .

Data Tables

Application AreaSpecific Use
Chemical SynthesisSolvent and plasticizer
Polymer ProductionExternal donor for catalysts
Flame RetardancyUsed in textiles and plastics
Biochemical ResearchReagent in assays

Mechanism of Action

The mechanism of action of triisopropyl phosphate involves its ability to act as a plasticizer and solvent. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In biochemical applications, it can interact with various molecular targets, facilitating reactions and processes .

Comparison with Similar Compounds

Comparison with Similar Organophosphate Esters

The following table compares TiPP with structurally analogous compounds, including alkyl and chlorinated organophosphates, based on physicochemical properties, environmental behavior, and applications:

Property Triisopropyl Phosphate (TiPP) Triethyl Phosphate (TEP) Tripropyl Phosphate (TPrP) Tris(2-chloroethyl) Phosphate (TCEP) Tris(chloroisopropyl) Phosphate (TCPP)
Molecular Formula C₉H₂₁O₄P C₆H₁₅O₄P C₉H₂₁O₄P C₆H₁₂Cl₃O₄P C₉H₁₈Cl₃O₄P
Molecular Weight (g/mol) 224.23 182.16 224.23 285.49 327.57
Boiling Point 44–71°C (0.1–0.4 mm Hg) 215–220°C 123°C (1 mm Hg) 210°C (decomposes) 320°C
Key Applications Flame retardant, solvent Plasticizer, solvent Lubricant additive Flame retardant, hydraulic fluids Flame retardant (polyurethane foams)
Environmental Persistence Low detection in biosolids Moderate Low High (resistant to degradation) Very high (persists in WWTPs)
Toxicity Limited data Low acute toxicity Low Carcinogenic (IARC Group 2B) Endocrine disruptor

Key Findings:

Structural Influence on Properties: TiPP vs. Non-Chlorinated Analogs (TEP, TPrP): TiPP’s branched isopropyl groups enhance its solvent capacity compared to linear alkyl analogs like TEP and TPrP, but reduce its biodegradability due to steric hindrance . Chlorinated vs. For example, TCPP isomers were detected in 100% of sewage sludge samples, whereas TiPP was undetected in silicone wristbands used for environmental monitoring .

Synthetic Byproduct Formation :
TiPP is generated during the thermal decomposition of diisopropyl tert-butylperoxy phosphate , yielding 9–20% TiPP as a side product . In contrast, chlorinated phosphates like TCPP are intentionally synthesized for flame retardancy, with industrial mixtures containing up to four isomers (e.g., TCPP1–TCPP4) .

TCPP dominates environmental matrices (e.g., wastewater, sludge) at concentrations up to 1,020 ng/g in biosolids, compared to TiPP’s absence in similar studies .

Data Tables

Table 1: Environmental Detection Frequencies in Silicone Wristbands

Compound Detection Frequency (%) Median Concentration (ng/g)
TiPP 0% NA
TCEP 53% 29.7
TCPP1 100% 1,020
TDCPP 93% 571

Table 2: Thermal Decomposition Yields of Diisopropyl tert-Butylperoxy Phosphate

Reaction Condition TiPP Yield (%) Diisopropyl Phosphate Yield (%)
77–83°C, 19.5 h 20% 47%
90–100°C, 4 h 9% 52%

Biological Activity

Triisopropyl phosphate (TIPP), with the chemical formula C₉H₂₁O₄P, is an organophosphorus compound widely recognized for its diverse applications in industrial and biochemical contexts. This article explores the biological activity of TIPP, focusing on its mechanisms of action, biochemical properties, and implications for health and environmental safety.

Overview of this compound

TIPP is a colorless liquid characterized by low volatility and poor solubility in water. Its unique properties make it a valuable reagent in various biochemical assays and industrial processes, including its use as a solvent and plasticizer.

Target of Action

TIPP acts primarily as a non-phosphorylating organophosphorus compound. It is known to mimic biological phosphates, which allows it to interact with various enzymes and metabolic pathways.

Mode of Action

The compound can influence cellular functions by inhibiting or activating specific enzymes involved in metabolic processes. For instance, TIPP has been observed to affect cell signaling pathways and gene expression in various cell types, including human lymphocytes.

Cellular Effects

Research indicates that TIPP can induce cytotoxic effects at elevated concentrations, impacting the growth rates of microalgae species and human lymphocytes. The compound's ability to alter cellular metabolism suggests potential implications for environmental toxicity and human health .

Molecular Mechanism

The interaction of TIPP with biomolecules involves binding to enzymes and proteins, leading to changes in their activity. This mechanism can result in downstream effects on cellular processes, including alterations in gene expression and metabolic pathways.

Case Studies

  • Microalgae Growth Inhibition : A study demonstrated that exposure to TIPP resulted in reduced growth rates of certain microalgae species, indicating its potential as an environmental pollutant affecting aquatic ecosystems.
  • Cytotoxicity in Human Cells : Experimental data revealed that higher concentrations of TIPP could lead to significant cytotoxic effects in human lymphocytes, raising concerns about its safety in biological applications.
  • Enzyme Interaction Studies : Investigations into the enzyme inhibitory effects of TIPP showed that it could interfere with key metabolic enzymes, suggesting a need for caution when using this compound in biochemical assays .

Pharmacokinetics

The pharmacokinetics of TIPP involve its absorption, distribution, metabolism, and excretion within biological systems. The molecular weight of TIPP is approximately 224.24 g/mol, which influences its transport mechanisms within cells. Studies indicate that the compound is transported through specific binding proteins and may localize within particular subcellular compartments depending on post-translational modifications .

Dosage Effects

The biological activity of TIPP varies significantly with dosage:

  • Low Doses : Minimal impact on cellular function.
  • Moderate Doses : Observable changes in cellular metabolism and signaling.
  • High Doses : Induction of cytotoxicity and potential lethality in sensitive cell types.

Environmental Impact

Given the widespread use of TIPP in industrial applications, understanding its environmental fate is crucial. The compound's low water solubility raises concerns about its persistence in aquatic environments and potential bioaccumulation in organisms.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing triisopropyl phosphate (TIPP) in laboratory settings?

TIPP synthesis typically involves esterification of phosphorus oxychloride with isopropyl alcohol under controlled conditions. Characterization requires verifying purity via gas chromatography (GC) coupled with mass spectrometry (GC/MS) and confirming structural integrity using nuclear magnetic resonance (NMR) spectroscopy. Density (0.970 g/mL at 25°C), boiling point (224°C), and refractive index (n20/D 1.4070) are critical physicochemical parameters for quality assessment . Reaction kinetics and solvent effects, as studied in analogous phosphate esters, should be considered to optimize yield .

Q. How can researchers accurately quantify TIPP in environmental or biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for TIPP quantification due to its sensitivity and specificity. Sample preparation often involves solid-phase extraction (SPE) using C18 cartridges, followed by elution with methanol or acetonitrile. Calibration curves should be validated with isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . For total phosphate determination, UV-Vis spectrophotometry with molybdenum-blue assays can be employed, but this lacks isomer specificity .

Q. What safety protocols are essential when handling TIPP in laboratory experiments?

TIPP is flammable (flash point: 23°C) and a skin/eye irritant. Work should be conducted in a fume hood with flame-resistant lab coats, nitrile gloves, and chemical goggles. Emergency eyewash stations and safety showers must be accessible. Storage conditions should adhere to room temperature in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How do isomer-specific analytical techniques improve the detection of TIPP degradation products in environmental samples?

Isomeric resolution is critical for identifying TIPP metabolites (e.g., mono- or di-isopropyl phosphate). GC/MS with chiral columns or ion mobility spectrometry (IMS) can separate structurally similar compounds. For example, methods developed for tris(chloropropyl) phosphate (TCPP) isomers can be adapted, leveraging retention time indices and fragmentation patterns .

Q. How can researchers resolve contradictions in environmental concentration data for TIPP across studies?

Discrepancies often arise from sampling heterogeneity (e.g., sludge vs. wastewater) or analytical method variability. Statistical approaches like calculating 95% confidence intervals for replicate measurements and normalizing data to matrix-specific markers (e.g., organic carbon content) improve comparability. Cross-validation with interlaboratory studies is recommended .

Q. What are the dominant degradation pathways of TIPP in aquatic systems, and how can they be modeled experimentally?

Hydrolysis and microbial degradation are primary pathways. Laboratory simulations should use buffered aqueous solutions at varying pH levels (4–9) and inoculate with activated sludge to mimic natural conditions. Degradation intermediates can be tracked via high-resolution mass spectrometry (HRMS). Kinetic models should account for temperature-dependent half-lives, as seen in studies of triphenyl phosphate .

Q. How can toxicological profiles for TIPP be developed using existing data on organophosphate esters?

Leverage structure-activity relationship (SAR) models based on log Kow values and electrophilic reactivity. In vitro assays (e.g., acetylcholinesterase inhibition) and in silico tools (OECD QSAR Toolbox) can predict endocrine disruption potential. Supplemental literature searches on organophosphate classes, guided by Agency for Toxic Substances and Disease Registry (ATSDR) protocols, are critical for risk extrapolation .

Q. What role does TIPP play in tribological applications, and how is its performance evaluated?

TIPP serves as a lubricant additive due to its thermal stability. Tribofilm formation can be studied using pin-on-disk tribometers under controlled friction cycles. Surface analysis via scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) reveals phosphate-rich layers, correlating with wear reduction .

Q. Key Considerations for Methodological Rigor

  • Inter-laboratory Validation : Essential for environmental data reproducibility.
  • Isomer-Specific Reporting : Critical for accurate risk assessment.
  • Safety Compliance : Adhere to OSHA standards for hazardous chemical handling .

Properties

IUPAC Name

tripropan-2-yl phosphate
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InChI

InChI=1S/C9H21O4P/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3
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InChI Key

OXFUXNFMHFCELM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OP(=O)(OC(C)C)OC(C)C
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Molecular Formula

C9H21O4P
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DSSTOX Substance ID

DTXSID90199295
Record name Triisopropyl phosphate
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Molecular Weight

224.23 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Triisopropyl phosphate
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CAS No.

513-02-0
Record name Triisopropyl phosphate
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Feasible Synthetic Routes

Triisopropyl phosphate
Isopropanolate
Triisopropyl phosphate
Triisopropyl phosphate
Triisopropyl phosphate

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